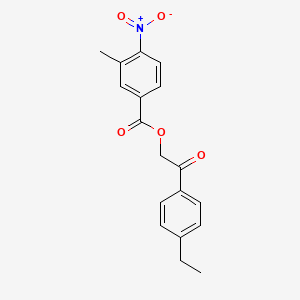![molecular formula C15H15NOS B5830553 N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
N-{4-[(phenylthio)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as PTMA, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PTMA has been found to possess various biological activities and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-{4-[(phenylthio)methyl]phenyl}acetamide is not fully understood. However, studies have suggested that N-{4-[(phenylthio)methyl]phenyl}acetamide may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-{4-[(phenylthio)methyl]phenyl}acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to possess various biochemical and physiological effects. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-{4-[(phenylthio)methyl]phenyl}acetamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of using N-{4-[(phenylthio)methyl]phenyl}acetamide in lab experiments is its relatively simple synthesis method. N-{4-[(phenylthio)methyl]phenyl}acetamide is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using N-{4-[(phenylthio)methyl]phenyl}acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-{4-[(phenylthio)methyl]phenyl}acetamide. One direction could be to study the potential use of N-{4-[(phenylthio)methyl]phenyl}acetamide as a chelating agent for heavy metals. Another direction could be to study the potential use of N-{4-[(phenylthio)methyl]phenyl}acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies could also be conducted to fully understand the mechanism of action of N-{4-[(phenylthio)methyl]phenyl}acetamide and to identify potential targets for drug development.
Conclusion:
In conclusion, N-{4-[(phenylthio)methyl]phenyl}acetamide is an organic compound that has gained attention in the scientific community due to its potential applications in drug discovery. N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to possess various biological activities and has been studied extensively for its mechanism of action and physiological effects. While there are advantages and limitations to using N-{4-[(phenylthio)methyl]phenyl}acetamide in lab experiments, there are several future directions for research on this compound.
合成法
N-{4-[(phenylthio)methyl]phenyl}acetamide can be synthesized by the reaction of 4-mercaptobenzyl chloride with N-(2-bromoethyl)acetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-{4-[(phenylthio)methyl]phenyl}acetamide as a white solid with a melting point of 102-104°C.
科学的研究の応用
N-{4-[(phenylthio)methyl]phenyl}acetamide has been studied for its potential applications in drug discovery. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. N-{4-[(phenylthio)methyl]phenyl}acetamide has also been studied for its potential use as a chelating agent for heavy metals.
特性
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12(17)16-14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXREIWKBWZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)

